A Technical Guide to the Synthesis and Characterization of Clindamycin 2-Phosphate Sulfoxide: An Impurity of Significance
A Technical Guide to the Synthesis and Characterization of Clindamycin 2-Phosphate Sulfoxide: An Impurity of Significance
Abstract: This technical guide provides an in-depth exploration of Clindamycin 2-Phosphate Sulfoxide, a primary oxidative degradation product of the lincosamide antibiotic, Clindamycin 2-Phosphate. For researchers, quality control analysts, and drug development professionals, understanding the formation and analytical profile of this impurity is critical for ensuring the stability, efficacy, and safety of clindamycin-based pharmaceutical products. This document details a robust laboratory-scale synthesis protocol via controlled oxidation and outlines a multi-platform analytical strategy for its comprehensive characterization, leveraging High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction
Clindamycin 2-Phosphate is a widely used semi-synthetic lincosamide antibiotic, valued for its efficacy against a range of anaerobic and gram-positive aerobic bacteria.[1] As a phosphate ester, it serves as a prodrug, which is inactive in vitro but is rapidly hydrolyzed in vivo by phosphatases to release the active clindamycin.[2] In pharmaceutical development and manufacturing, the control of impurities is a mandate of paramount importance, directly impacting the safety and potency of the final drug product.
Clindamycin 2-Phosphate Sulfoxide (CAS No: 1228573-90-7) is recognized as a significant impurity and degradation product, primarily formed through the oxidation of the thioether moiety in the parent molecule.[3][4] Its presence in a drug substance or product is an indicator of stability issues, often arising from exposure to oxidative stress during manufacturing or storage.[1][5] This guide offers a scientifically grounded framework for the controlled synthesis of this sulfoxide, enabling its use as a reference standard, and provides detailed protocols for its unambiguous characterization.
Section 1: Synthesis of Clindamycin 2-Phosphate Sulfoxide
Principle of Synthesis: Controlled Oxidation
The synthesis of Clindamycin 2-Phosphate Sulfoxide hinges on the selective oxidation of the sulfur atom of the methylthio group. The primary challenge in this synthesis is to prevent over-oxidation to the corresponding sulfone, which is a common byproduct.[6] Hydrogen peroxide (H₂O₂) is a preferred oxidant for this transformation due to its efficacy, clean reaction profile (water being the main byproduct), and controllability under specific reaction conditions.[6] A patent describes a method that carefully controls reaction time, temperature, and stoichiometry to achieve a high yield of the desired sulfoxide.[6]
The following workflow diagram illustrates the key stages of the synthesis and purification process.
Caption: High-level workflow for the synthesis and purification of Clindamycin 2-Phosphate Sulfoxide.
Experimental Protocol: Synthesis via Forced Degradation
This protocol is designed for the laboratory-scale synthesis of Clindamycin 2-Phosphate Sulfoxide to generate a reference material. Forced degradation studies on clindamycin phosphate have shown that hydrogen peroxide treatment effectively generates the sulfoxide derivative.[1][5]
-
Dissolution: Dissolve 100 mg of Clindamycin 2-Phosphate USP reference standard in 10 mL of deionized water in a clean, amber glass vial to protect from light.
-
Oxidation: To the stirred solution, add 1.0 mL of 3% hydrogen peroxide (H₂O₂) solution.
-
Reaction: Allow the reaction to proceed at room temperature (approx. 25°C) for 30 minutes. The progress can be monitored by HPLC by observing the decrease in the parent peak and the formation of new peaks corresponding to the sulfoxide diastereomers.
-
Quenching: Terminate the reaction by adding a stoichiometric excess of a quenching agent, such as 10% sodium thiosulfate solution, until the presence of peroxide is no longer detected (e.g., using peroxide test strips).
-
Purification: The resulting crude mixture contains the sulfoxide diastereomers, unreacted starting material, and the sulfone byproduct. Isolate the sulfoxide diastereomers using preparative reversed-phase HPLC. A C18 column with a gradient elution of water and acetonitrile (with a suitable modifier like formic acid) is typically effective.
-
Isolation: Collect the fractions corresponding to the sulfoxide peaks. Combine the relevant fractions and remove the organic solvent under reduced pressure.
-
Lyophilization: Lyophilize the remaining aqueous solution to obtain the final product as a white to off-white solid.[4]
-
Storage: Store the purified material at -20°C under an inert atmosphere, as it may be moisture-sensitive.[3]
Causality Insights:
-
Why 3% H₂O₂? This concentration provides a sufficient molar excess of the oxidant to drive the reaction forward efficiently without being overly aggressive, which helps to minimize the formation of the clindamycin sulfone byproduct.[6]
-
Why Room Temperature? The oxidation of thioethers is generally facile. Conducting the reaction at room temperature provides a balance between a reasonable reaction rate and selectivity, avoiding the higher energy conditions that would favor over-oxidation.[6]
-
Why Preparative HPLC? This technique provides the high resolution necessary to separate the closely related sulfoxide diastereomers from both the starting material and other degradation products, ensuring a high-purity reference standard essential for analytical work.[7]
Section 2: Analytical Characterization
A multi-technique, or orthogonal, approach is essential for the unambiguous identification and structural confirmation of Clindamycin 2-Phosphate Sulfoxide.
Caption: Orthogonal workflow for the analytical characterization of Clindamycin 2-Phosphate Sulfoxide.
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for separating and quantifying the sulfoxide impurity from the parent drug and other related substances.[1][5]
Protocol: Stability-Indicating HPLC Method
This method is adapted from established procedures for analyzing organic impurities in Clindamycin Phosphate Injection.[1][5]
-
Instrumentation: HPLC system with a Photodiode Array (PDA) or UV detector.
-
Column: Zorbax Eclipse XDB C8, 250 x 4.6 mm, 5 µm particle size (or equivalent L7 packing).[1]
-
Mobile Phase A: Aqueous solution containing a suitable buffer (e.g., phosphate buffer).
-
Mobile Phase B: Acetonitrile/Methanol mixture.
-
Gradient Program: A gradient elution is typically required to resolve all related impurities. A representative gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B over 30-40 minutes to elute all compounds.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Detection Wavelength: 205 nm.[1]
-
Injection Volume: 20 µL.
Expected Results: In a forced degradation sample, two new peaks with relative retention times (RRTs) of approximately 0.57 and 0.70 (relative to the main clindamycin phosphate peak) are observed, corresponding to the two diastereomers of the sulfoxide.[5] The method must demonstrate baseline resolution between these peaks and the peak for clindamycin phosphate.
Method 2: Mass Spectrometry (MS)
Coupling HPLC with MS provides definitive confirmation of the molecular weight.
-
Technique: Electrospray Ionization (ESI) in positive ion mode is highly effective for this class of compounds.[8][9]
-
Instrumentation: A quadrupole time-of-flight (Q-TOF) or ion trap mass spectrometer coupled to an HPLC system.
-
Data Interpretation:
-
Molecular Ion: The primary confirmation is the detection of the protonated molecular ion [M+H]⁺ at m/z 521.0.[10]
-
Fragmentation: Tandem MS (MS/MS) experiments can be performed to study the fragmentation patterns, which should show characteristic losses and fragments consistent with the clindamycin structure, such as the pyrrolidine ring moiety.[8][11]
-
Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for unambiguous structural elucidation.
-
Techniques: ¹H NMR, ¹³C NMR, and ³¹P NMR are all valuable.[3]
-
Sample Preparation: The purified sulfoxide is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.[3]
-
Expected Data: While a full spectral assignment is beyond the scope of this guide, key observations include:
-
¹H NMR: The spectrum will be complex but will show characteristic signals for the methyl, propyl, and sugar moieties. The formation of the sulfoxide will induce shifts in the protons adjacent to the sulfur atom compared to the parent compound.
-
³¹P NMR: A distinct signal will confirm the presence of the phosphate group.[3]
-
The presence of two sets of signals for certain protons will confirm the sample is a mixture of diastereomers.
-
Summary of Characterization Data
| Parameter | Expected Value / Technique | Reference |
| Molecular Formula | C₁₈H₃₄ClN₂O₉PS | [3][4] |
| Molecular Weight | 520.96 g/mol | [3][10] |
| Appearance | White to off-white solid | [4] |
| HPLC RRT | Two diastereomeric peaks observed (e.g., ~0.57, ~0.70) | [5] |
| Mass Spectrometry | [M+H]⁺ = m/z 521.0 | [10] |
| NMR Spectroscopy | ¹H NMR, ³¹P NMR for structural confirmation | [3] |
Section 3: Self-Validating Systems and Trustworthiness
To ensure the scientific integrity of any analysis involving Clindamycin 2-Phosphate Sulfoxide, the described protocols must function as a self-validating system.
-
Certified Reference Standard: The cornerstone of a trustworthy analytical method is the use of a well-characterized reference standard. The synthesis protocol described herein is intended to produce such a standard. Commercially available, certified standards should be used for quantitative analysis and method validation in a regulated environment.[12][13]
-
Method Validation: Any HPLC method used for quantification must be fully validated according to ICH Q2(R1) guidelines. This includes demonstrating specificity (the ability to separate the sulfoxide from all other components), linearity, accuracy, precision, and robustness.[14]
-
Stability-Indicating Power: The forced degradation experiment is not only a synthesis method but also a critical component of analytical method development. By intentionally generating the sulfoxide and demonstrating its separation from the parent peak, the HPLC method is proven to be "stability-indicating."[1][5][15] This provides confidence that the method can accurately measure the impurity if it forms during a formal stability study of a drug product.
Conclusion
Clindamycin 2-Phosphate Sulfoxide is a critical process- and degradation-related impurity of Clindamycin 2-Phosphate. A thorough understanding of its synthesis and characterization is essential for any scientist working with this antibiotic. The controlled oxidation of the parent drug provides a reliable route to synthesize this impurity for use as an analytical standard. Its subsequent characterization requires an orthogonal approach, where the chromatographic separation by HPLC is complemented by definitive structural data from mass spectrometry and NMR spectroscopy. By employing these robust and well-vetted methodologies, researchers and drug developers can confidently identify, quantify, and control this impurity, ultimately ensuring the quality and safety of clindamycin therapies.
References
-
Title: Separation and characterization of clindamycin and related impurities in bulk drug by high-performance liquid chromatography-electrospray tandem mass spectrometry. Source: Journal of Pharmaceutical and Biomedical Analysis, 2006. URL: [Link][8]
-
Title: Methods for the Analysis of Clindamycin Phosphate Injection. Source: USP's Emerging Standards. URL: [Link][1][5]
-
Title: Separation and characterization of clindamycin phosphate and related impurities in injection by liquid chromatography/electrospray ionization mass spectrometry. Source: ResearchGate (Request PDF). URL: [Link][9]
-
Title: Development and Application of a Validated HPLC Method for the Determination of Clindamycin Palmitate Hydrochloride in Marketed Drug Products: An Optimization of the Current USP Methodology for Assay. Source: Scirp.org. URL: [Link][16]
-
Title: Clindamycin Sulfoxide Impurity. Source: Veeprho. URL: [Link][12]
-
Title: Impurity Analysis and Preparation Method of Clindamycin Phosphate - Google Patents. Source: Google Patents. URL: [7]
-
Title: Synthesis method of clindamycin sulfoxide - Google Patents. Source: Google Patents. URL: [6]
-
Title: clindamycin 2-phosphate sulfoxide | mixture of diastereomers. Source: Allmpus. URL: [Link][4]
-
Title: Clindamycin 2-Phosphate Sulfoxide | C18H34ClN2O9PS | CID 129011911. Source: PubChem. URL: [Link][10]
-
Title: Oxidative degradation of clindamycin in aqueous solution using nanoscale zero-valent iron/H2O2/US. Source: ResearchGate. URL: [Link][17]
-
Title: Oxidation of clindamycin phosphate by cerium(IV) in perchloric acid medium – A kinetic and mechanistic approach. Source: ResearchGate. URL: [Link][18]
-
Title: Clindamycin 2-Phosphate Sulfoxide | CAS No: 1228573-90-7. Source: Cleanchem. URL: [Link][13]
-
Title: Stability-Indicating UPLC Method Development, Validation, and Forced Degradation Studies of Sulfamethoxazole and Clindamycin in. Source: Scholars Middle East Publishers. URL: [Link][14]
-
Title: Forced Degradation Data of Clindamycin. Source: ResearchGate. URL: [Link][15]
-
Title: Pharmaceutical Structure Confirmation Using Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy. Source: Agilent. URL: [Link][11]
Sources
- 1. emergingstandards.usp.org [emergingstandards.usp.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. usbio.net [usbio.net]
- 4. allmpus.com [allmpus.com]
- 5. emergingstandards.usp.org [emergingstandards.usp.org]
- 6. CN105294786A - Synthesis method of clindamycin sulfoxide - Google Patents [patents.google.com]
- 7. CN102062758B - Impurity Analysis and Preparation Method of Clindamycin Phosphate - Google Patents [patents.google.com]
- 8. Separation and characterization of clindamycin and related impurities in bulk drug by high-performance liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Clindamycin 2-Phosphate Sulfoxide | C18H34ClN2O9PS | CID 129011911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. cleanchemlab.com [cleanchemlab.com]
- 13. cleanchemlab.com [cleanchemlab.com]
- 14. saudijournals.com [saudijournals.com]
- 15. researchgate.net [researchgate.net]
- 16. scirp.org [scirp.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
